(4-Piperidin-4-ylmethyl-phenyl)-acetic acid methyl ester
CAS No.:
Cat. No.: VC17219278
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO2 |
|---|---|
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | methyl 2-[4-(piperidin-4-ylmethyl)phenyl]acetate |
| Standard InChI | InChI=1S/C15H21NO2/c1-18-15(17)11-13-4-2-12(3-5-13)10-14-6-8-16-9-7-14/h2-5,14,16H,6-11H2,1H3 |
| Standard InChI Key | PCXHWNPMJGBOCY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=CC=C(C=C1)CC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a piperidine ring attached to a phenyl group via a methylene bridge, with an acetic acid methyl ester substituent at the para position of the aromatic ring . The piperidine nitrogen introduces basicity (pKa ≈ 10.5), while the ester group enhances lipophilicity (LogP ≈ 2.9) . This balance between hydrophilicity and lipophilicity suggests favorable membrane permeability, a key attribute for bioactive molecules.
Table 1: Key Molecular Properties
The stereochemical complexity of the piperidine ring introduces four undefined stereocenters, raising questions about enantioselective synthesis and activity . Computational models predict stable chair conformations for the piperidine moiety, with the methyl ester group occupying equatorial positions to minimize steric strain .
Synthesis and Optimization Strategies
Key Synthetic Routes
A representative synthesis involves microwave-assisted coupling under inert conditions, adapted from methods used for structurally analogous piperidine derivatives . For example, tert-butyl 4-[(piperidin-4-yl)methyl]piperidine-1-carboxylate was synthesized via Cs₂CO₃-mediated nucleophilic aromatic substitution in dimethyl sulfoxide at 120°C . Applying similar conditions to methyl 2-chloro-4-fluorobenzoate and piperidine precursors could yield the target compound, though yields remain unverified for this specific pathway .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Cs₂CO₃ |
| Solvent | DMSO |
| Temperature | 120°C |
| Atmosphere | N₂ |
| Reaction Time | 1 hour |
| Yield | 578 mg (theoretical basis) |
Purification and Characterization
Post-synthesis purification typically employs gradient elution chromatography (e.g., 0–100% ethyl acetate/hexane) . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the piperidine protons (δ 1.2–2.8 ppm), aromatic protons (δ 7.2–7.4 ppm), and methyl ester groups (δ 3.6 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 247.33 .
Pharmacological Profile and Biological Activity
Mechanistic Insights
While direct activity data for this compound is limited, structurally related piperidine derivatives exhibit multifunctional bioactivity:
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Analgesic effects: Piperidine analogs modulate µ-opioid receptors (Ki ≈ 120 nM).
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Anti-inflammatory action: Inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ values < 1 µM has been reported.
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Antitumor potential: Apoptosis induction in HeLa cells via caspase-3 activation (EC₅₀ ≈ 5 µM).
The methyl ester group may serve as a prodrug moiety, undergoing hydrolysis in vivo to enhance solubility and target engagement . Computational docking studies suggest moderate affinity (ΔG ≈ -8.2 kcal/mol) for serine/threonine kinases, though experimental validation is pending .
ADME Considerations
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Absorption: High LogP predicts favorable intestinal absorption (>80% in Caco-2 models) .
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Metabolism: Cytochrome P450 3A4-mediated demethylation is likely, generating a carboxylic acid derivative .
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Excretion: Renal clearance predominates, with <10% hepatic contribution predicted .
Future Research Directions
Stereochemical Resolution
Synthesis of enantiopure variants via chiral auxiliaries or asymmetric catalysis could elucidate structure-activity relationships (SAR).
Target Deconvolution
High-throughput screening against kinase panels and GPCR libraries is critical to identify primary targets.
Formulation Development
Nanoemulsion or liposomal delivery systems may enhance bioavailability for CNS applications.
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